molecular formula C6H7BFNO2 B11918858 (2-Amino-4-fluorophenyl)boronic acid

(2-Amino-4-fluorophenyl)boronic acid

Cat. No.: B11918858
M. Wt: 154.94 g/mol
InChI Key: PYEDYJJGEREHLN-UHFFFAOYSA-N
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Description

(2-Amino-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the fourth position on the phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 2-amino-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. Additionally, the use of microwave-assisted synthesis has been explored to further improve the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Amines and Fluoroarenes: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(2-Amino-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site serine residue of serine proteases, thereby inhibiting their activity . Additionally, the amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Fluorophenylboronic acid
  • 2-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: (2-Amino-4-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs, such as 4-fluorophenylboronic acid, which lacks the amino group, or 2-fluorophenylboronic acid, which lacks the specific substitution pattern .

Properties

Molecular Formula

C6H7BFNO2

Molecular Weight

154.94 g/mol

IUPAC Name

(2-amino-4-fluorophenyl)boronic acid

InChI

InChI=1S/C6H7BFNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2

InChI Key

PYEDYJJGEREHLN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)N)(O)O

Origin of Product

United States

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